

OB-24 Free Base: Application Notes and Protocols for Prostate Cancer Research

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Compound of Interest

Compound Name: OB-24 free base

Cat. No.: B12983709

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Introduction

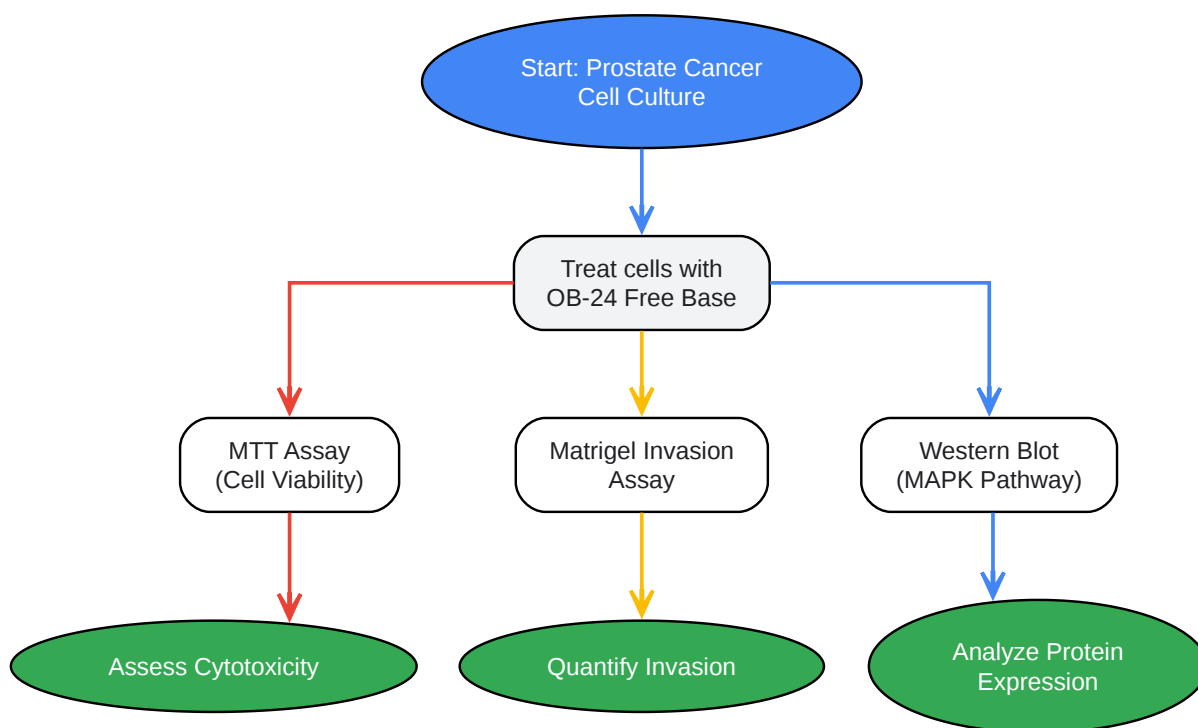
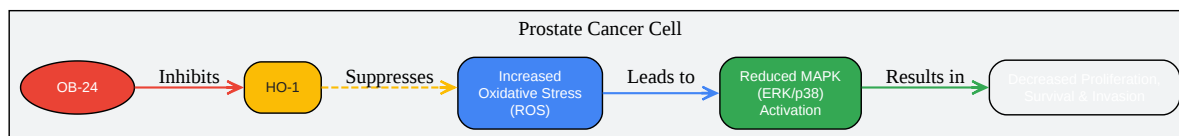
OB-24 free base is a potent and selective small-molecule inhibitor of Heme Oxygenase-1 (HO-1), an enzyme implicated in the progression and therapeutic resistance of advanced prostate cancer.[1][2][3] HO-1 is a key regulator of cellular stress and is often overexpressed in hormone-refractory prostate cancer (HRPC), where it contributes to an aggressive phenotype. [3] Inhibition of HO-1 by OB-24 has been demonstrated to suppress tumor growth, metastasis, and enhance the efficacy of chemotherapeutic agents, positioning it as a promising tool for prostate cancer research and therapeutic development.[1][2][3]

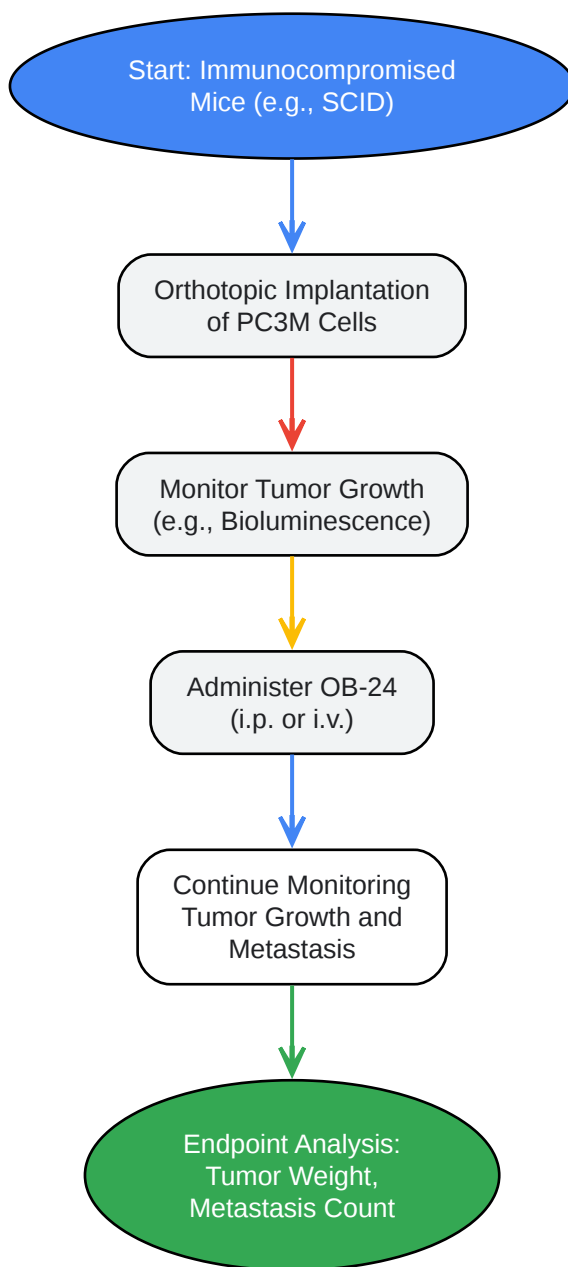
These application notes provide a comprehensive overview of the use of **OB-24 free base** in prostate cancer research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

OB-24 selectively targets and inhibits the enzymatic activity of HO-1.[2][3] In prostate cancer cells, elevated HO-1 activity helps to mitigate oxidative stress, thereby promoting cell survival, proliferation, and invasion.[1][3] By inhibiting HO-1, OB-24 disrupts this protective mechanism, leading to an increase in reactive oxygen species (ROS) and a reduction in protein carbonylation.[3] This cascade of events results in the decreased activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically the Extracellular signal-

Regulated Kinase (ERK) and p38 kinase pathways.[3] The net effect is a reduction in cancer cell proliferation, survival, and invasive potential.[3]





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